Dihydroterpineol

Beschreibung

Nomenclature and Isomeric Forms of Dihydroterpineol

The systematic name for this compound is 2-(4-methylcyclohexyl)propan-2-ol. aksci.comcontaminantdb.canih.gov It is also commonly referred to by several synonyms, including Dihydro-α-terpineol, p-Menthan-8-ol, and Hydrogenated terpineol (B192494). chemicalbook.comnih.govforeverest.netgoogle.com The compound's identity is standardized by its CAS Registry Number, 498-81-7. chemicalbook.comchemsrc.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₂₀O aksci.comchemsrc.comscentree.co |

| Molecular Weight | 156.27 g/mol chemicalbook.comaksci.com |

| IUPAC Name | 2-(4-methylcyclohexyl)propan-2-ol aksci.comcontaminantdb.canih.gov |

| Boiling Point | 201–211°C scentree.co |

| Melting Point | 35°C chemicalbook.comchemicalbook.com |

| Density | ~0.90 g/cm³ chemicalbook.comchemsrc.com |

| Flash Point | ~82-90°C chemsrc.comscentree.cobuychemjapan.com |

This compound exists as two primary stereoisomers: cis-p-menthan-8-ol and trans-p-menthan-8-ol. nih.gov These isomers arise from the relative orientation of the methyl group at position 1 and the 2-hydroxy-2-propyl group at position 4 of the cyclohexane (B81311) ring.

In the cis isomer , the methyl group and the 2-hydroxy-2-propyl group are on the same side of the cyclohexane ring.

In the trans isomer , these two substituent groups are on opposite sides of the ring. contaminantdb.ca

The specific isomer obtained can depend on the synthesis method. For instance, the hydrogenation of alpha-Terpineol (B3430122) using a platinum catalyst is reported to yield a fairly pure trans-Dihydroterpineol. chemicalbook.comchemicalbook.com

Among its various names, "Menthanol" is also used as a synonym for this compound. nih.govthegoodscentscompany.com This name highlights its structural relationship to the p-menthane (B155814) skeleton, which it shares with compounds like menthol (B31143).

Chemical Classification within Monoterpenoids

This compound is classified as a p-menthane monoterpenoid. contaminantdb.ca Monoterpenoids are a class of terpenes that have been modified with an oxygen-containing functional group, and they are derived from two isoprene (B109036) units, giving them the general molecular formula C₁₀H₂₀O. wikipedia.orgnih.gov Specifically, this compound's structure is based on the p-menthane backbone, which consists of a cyclohexane ring substituted with a methyl group and an isopropyl group at positions 1 and 4, respectively. contaminantdb.ca As a tertiary alcohol, it features a hydroxyl group attached to a tertiary carbon atom. contaminantdb.ca

Historical Context and Evolution of Research on this compound

The study and production of this compound are closely linked to the chemistry of pine-derived compounds. A common production method involves the hydrogenation of terpineol, a major component of pine oil. foreverest.netgoogle.combuychemjapan.com This process saturates the double bond within the cyclohexene (B86901) ring of the terpineol molecule.

Early research focused on establishing effective methods for this conversion. A 1936 patent described a method for producing this compound through the hydrogenation of α-terpineol. google.com Over the decades, research has evolved to refine this process, seeking greater efficiency, yield, and purity. Modern research often focuses on the development of advanced catalysts to control the reaction conditions. For example, studies have explored the use of Raney nickel catalysts, sometimes modified with titanium salts, to achieve high yields (upwards of 98%) under milder conditions, which helps to reduce side reactions and lower production costs. google.com Other methods have investigated different catalysts and reaction parameters to optimize the yield, with some patented processes reporting yields as high as 99.6%. google.com This evolution from basic hydrogenation to highly specific catalytic systems demonstrates a continuous drive to improve the synthesis of this valuable chemical.

Significance of this compound in Fundamental and Applied Chemistry

This compound holds significance in both fundamental research and practical applications. Its primary use is in the fragrance industry, where it is valued for its pleasant, soft floral scent, often described as reminiscent of lilac. chemicalbook.comchemicalbook.com It is a common ingredient in perfumes, soaps, and detergents, often used as a modifier for terpineol in various floral fragrance compositions. chemicalbook.comhekserij.nl

Beyond perfumery, this compound serves as a high-performance solvent. buychemjapan.com Its stability and solvent properties make it suitable for specialized applications, such as in the formulation of electroconductive and glass pastes used in the electronics industry for components like multilayer ceramic capacitors (MLCC). foreverest.netbuychemjapan.com It is also used as a solvent for solder pastes. buychemjapan.com Furthermore, as a stable, well-characterized monoterpenoid, it serves as a valuable raw material and intermediate in organic synthesis for the creation of other chemical compounds. google.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-methylcyclohexyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-8-4-6-9(7-5-8)10(2,3)11/h8-9,11H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UODXCYZDMHPIJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041812, DTXSID201312371, DTXSID101314081 | |

| Record name | Dihydro-alpha-terpineol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-Dihydro-α-terpineol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201312371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Dihydro-α-terpineol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

205.00 to 208.00 °C. @ 760.00 mm Hg | |

| Record name | Menthanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034717 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

498-81-7, 5114-00-1, 7322-63-6, 29789-01-3, 58985-02-7 | |

| Record name | Dihydro-α-terpineol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=498-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Menthan-8-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-p-Menthan-8-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005114001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-p-Menthan-8-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007322636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-(1)-alpha,alpha,4-Trimethylcyclohexanemethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029789013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terpineol, dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058985027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanemethanol, .alpha.,.alpha.,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihydro-alpha-terpineol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-Dihydro-α-terpineol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201312371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Dihydro-α-terpineol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Terpineol, dihydro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-(±)-α,α,4-trimethylcyclohexanemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.303 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-α,α,4-trimethylcyclohexanemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | α,α,4-trimethylcyclohexanemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.157 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-α,α,4-trimethylcyclohexanemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.495 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-MENTHAN-8-OL, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51Z7Y32E4X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | P-MENTHAN-8-OL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53K7RSP1QY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Menthanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034717 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

32.00 to 35.00 °C. @ 760.00 mm Hg | |

| Record name | Menthanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034717 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis and Reaction Mechanisms of Dihydroterpineol

Catalytic Hydrogenation Pathways

The most direct method for producing dihydroterpineol is through the catalytic hydrogenation of α-terpineol. This process involves the addition of hydrogen across the double bond of the α-terpineol molecule, converting it into the saturated alcohol, this compound. researchgate.net The efficiency and selectivity of this reaction are highly dependent on the catalyst system and reaction conditions employed.

Hydrogenation of Alpha-Terpineol (B3430122)

The hydrogenation of α-terpineol is a well-established industrial process. The reaction involves bubbling hydrogen gas through a solution of α-terpineol in the presence of a heterogeneous catalyst.

Catalyst Systems: Raney Nickel, Palladium on Carbon, Platinum Catalyst

Several catalyst systems are effective for the hydrogenation of α-terpineol, with the most common being Raney Nickel, Palladium on Carbon (Pd/C), and Platinum-based catalysts.

Raney Nickel : Also known as spongy nickel, Raney Nickel is a fine-grained solid composed mostly of nickel derived from a nickel-aluminium alloy. google.com It is a widely used catalyst in organic chemistry for hydrogenation reactions. google.comgoogle.com In the synthesis of this compound, Raney Nickel is valued for its high activity. researchgate.net Patents describe its use in obtaining this compound from α-terpineol with high yields. researchgate.netnih.gov The catalyst's high surface area, with absorbed hydrogen, makes it particularly effective. google.comnih.gov Modifications, such as with titanium salt, can further enhance its performance by allowing for milder reaction conditions and improving selectivity. hekserij.nl

Palladium on Carbon (Pd/C) : This catalyst consists of palladium metal deposited on a high-surface-area activated carbon support. Pd/C is a versatile and common heterogeneous catalyst for hydrogenation. acs.org A method for producing this compound with a high yield (90-95%) utilizes a highly porous cellular catalyst with palladium as the active component on an alumina (B75360) support. nih.gov The performance of Pd/C catalysts can be influenced by the size of the palladium nanoparticles. niscpr.res.in

Platinum Catalyst : Platinum-based catalysts are also employed for the hydrogenation of terpenes. hekserij.nlnih.gov The hydrogenation of α-terpineol in the presence of a platinum catalyst yields dihydro-α-terpineol. researchgate.net Platinum catalysts deposited on various supports can be used for the hydrogenation of unsaturated compounds. The modification of platinum catalysts, for instance with tin, can influence the catalytic activity and selectivity of the reaction. researchgate.net

Reaction Conditions: Temperature, Pressure, Stirring Speed, pH

The conditions under which the hydrogenation of α-terpineol is carried out are critical for achieving high conversion rates and selectivity. These parameters are often optimized for specific catalyst systems.

| Catalyst System | Temperature | Pressure | Stirring Speed | pH | Reference |

| Raney Nickel | 120-130 °C | 40-60 Kg/cm² (approx. 3.9-5.9 MPa) | 1200 rpm | - | researchgate.net |

| Raney Nickel | ≥100 °C | Atmospheric | - | - | researchgate.net |

| Raney Nickel | 125 °C | 1.72 MPa | - | - | nih.gov |

| Raney Nickel | 70-75 °C | 0.8 MPa | - | - | hekserij.nl |

| Raney Nickel | 120-130 °C | 9 MPa | >88 rpm | ~7.5 | hekserij.nl |

| Palladium on α-Al₂O₃ | 60-80 °C | 1.8-2.0 MPa | - | - | nih.gov |

Temperature : The reaction temperature typically ranges from 60°C to 130°C. Higher temperatures generally increase the reaction rate, but can also lead to side reactions if not properly controlled. researchgate.netnih.govhekserij.nl

Pressure : Hydrogen pressure is a key factor, with typical values ranging from atmospheric pressure to 9 MPa. researchgate.netnih.govhekserij.nl Higher pressures increase the concentration of dissolved hydrogen, thus accelerating the reaction rate.

Stirring Speed : In slurry reactors, adequate stirring is necessary to ensure good contact between the reactants (α-terpineol, hydrogen) and the solid catalyst. A stirring speed of 1200 rpm has been reported in one instance. researchgate.net

pH : The pH of the reaction medium can influence the catalyst's activity and stability. For instance, in the hydrogenation of terpineol (B192494) using Raney's nickel, a pH of approximately 7.5 has been specified. hekserij.nl In nickel-catalyzed hydrogenations, a drop in pH can lead to the dissolution of nickel ions, which deactivates the catalyst, highlighting the importance of pH control.

Process Optimization for Yield and Selectivity

Optimizing the synthesis of this compound focuses on maximizing the yield and the selectivity towards the desired product while minimizing side reactions.

Yield : High yields of this compound, often exceeding 95%, have been reported. For example, a process using a titanium salt-modified Raney nickel catalyst achieves a yield of 98.0% to 98.6%. hekserij.nl Another method using a specific palladium catalyst on an alumina support reports a yield of 90-95%. nih.gov

Selectivity : Selectivity is crucial to prevent the formation of byproducts. The use of a titanium salt-modified Raney nickel catalyst under milder conditions can reduce the probability of side reactions, leading to a this compound selectivity of over 98%. hekserij.nl The use of co-inhibitors with Raney nickel has also been shown to achieve high yields of 98.2%. researchgate.net

Synthesis from Alpha-Pinene (B124742)

This compound is not typically synthesized directly from α-pinene in a single step. Instead, α-pinene serves as a primary raw material for the production of α-terpineol, which is the direct precursor to this compound. The synthesis of α-terpineol from α-pinene is commonly achieved through acid-catalyzed hydration.

Acid Catalysis (e.g., Citric Acid, Phosphoric Acid, Alpha-Hydroxy Acids)

The hydration of α-pinene in the presence of an acid catalyst yields a mixture of products, with α-terpineol being a major component. Various acids have been studied for this transformation.

Alpha-Hydroxy Acids (AHAs) : AHAs such as citric acid, tartaric acid, mandelic acid, lactic acid, and glycolic acid can catalyze the hydration of α-pinene. However, the reaction rate is often slow when using only AHAs.

Phosphoric Acid : Phosphoric acid can be used as a catalyst, but its effectiveness is enhanced when used in combination with other acids. On its own, the conversion of α-pinene can be low.

Composite Catalyst Systems : To improve catalytic performance, ternary composite catalysts comprising AHAs, phosphoric acid, and acetic acid have been developed. In this system, the reaction proceeds via the formation of a terpinyl acetate (B1210297) intermediate, which is then hydrolyzed to yield terpineol.

Optimal conditions for the synthesis of α-terpineol from α-pinene using a composite catalyst system have been reported.

| Catalyst System | Reactant Ratio (α-pinene:acetic acid:water:citric acid:phosphoric acid) | Temperature | Time | α-Pinene Conversion | α-Terpineol Selectivity | Reference |

| Citric Acid, Phosphoric Acid, Acetic Acid | 1:2.5:1:(0.1-0.05):0.05 | 70 °C | 12-15 h | 96% | 48.1% |

The use of composite catalysts of α-hydroxycarboxylic acids and boric acid has also been explored, showing potential for high conversion and selectivity. For instance, a mandelic acid-boric acid composite catalyst achieved an α-pinene conversion of 96.1% and a terpineol selectivity of 55.5% without the need for an organic solvent.

Reaction Parameters and Conversion Rates

The synthesis of this compound via hydrogenation of α-terpineol is influenced by several key reaction parameters, including the choice of catalyst, temperature, pressure, and reaction time. These factors significantly impact the conversion rate and the final yield of the desired product.

Hydrogenation of α-terpineol can be effectively carried out using various metal catalysts. For instance, using a highly porous cellular catalyst composed of palladium on an alumina support (α-Al₂O₃ and γ-Al₂O₃), high yields of this compound can be achieved. mdpi.comnih.gov The reaction is typically conducted at temperatures ranging from 60-80°C and an initial hydrogen pressure of 1.8-2.0 MPa. mdpi.comnih.gov Under these conditions, the reaction can reach completion within 2 to 2.5 hours, with reported product yields between 90-95%. mdpi.com

Another effective catalyst is Raney nickel, particularly when modified with titanium salts. This method involves the hydrogenation of terpineol under relatively mild conditions. nih.govnih.gov The reaction temperature is controlled between 75-95°C with a pressure of 2.5-3.5 MPa. nih.gov This process is reported to be highly efficient, with yields reaching 98.0% to 98.6%. nih.gov

Platinum catalysts are also utilized for the hydrogenation of alpha-terpineol, leading to the production of a fairly pure trans-dihydroterpineol. foreverest.net

The table below summarizes the reaction parameters and conversion rates for different catalytic systems used in the synthesis of this compound.

Table 1: Reaction Parameters for this compound Synthesis

| Catalyst | Starting Material | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Yield (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|---|---|

| Palladium on Alumina | Pine oil (≥60% α-terpineol) | 60-80 | 1.8-2.0 | 2-2.5 | 90-95 | - | mdpi.comnih.gov |

| Titanium-salt-modified Raney Nickel | Terpineol | 75-95 | 2.5-3.5 | 5 | 98.0-98.6 | >98 | nih.govnih.gov |

| Raney Nickel | Terpineol | 70-75 | 0.8 | 10 | - | - | nih.gov |

| Platinum | alpha-Terpineol | - | - | - | - | - | foreverest.net |

Selectivity towards Terpineol Derivatives

In the context of this compound synthesis from terpineol, selectivity refers to the catalyst's ability to hydrogenate the double bond in the terpineol ring without causing other unwanted side reactions. The goal is to produce this compound with high purity.

The use of a titanium-salt-modified Raney nickel catalyst demonstrates high selectivity, with the selectivity for this compound reported to be higher than 98%. nih.gov This high selectivity is attributed to the mild reaction conditions, which help in decreasing the probability of side reactions. nih.gov Similarly, hydrogenation using a platinum catalyst is noted for producing a fairly pure trans-isomer of this compound, indicating good stereoselectivity. foreverest.net

Biotransformation and Enzymatic Synthesis Routes

Biotechnological methods offer an alternative to chemical synthesis for the production of this compound and its derivatives. These methods often utilize whole microbial cells or isolated enzymes to perform specific chemical transformations on natural substrates.

Specific Microbial Strains (e.g., Pseudomonas putida, Aspergillus niger, Penicillium sp.)

Several microbial strains have been identified for their ability to biotransform terpenes.

Pseudomonas putida : This bacterium is known for its versatile metabolism and has been shown to convert myrcene (B1677589) into several products, including cis-β-dihydroterpineol. mdpi.com In one study, the biotransformation of myrcene by Pseudomonas putida PTCC 1694 yielded cis-β-dihydroterpineol as a major product, with the composition varying depending on the incubation time. mdpi.com After 120 hours, the product mixture contained 67.6% cis-β-dihydroterpineol. mdpi.com Pseudomonas species are generally recognized for their capacity to metabolize a wide range of terpenes. scirp.orgresearchgate.netnih.gov

Aspergillus niger : This filamentous fungus is widely used in biotechnological applications for the biotransformation of various organic compounds, including terpenoids. iff.com Aspergillus niger can introduce hydroxyl and carbonyl groups and reduce double bonds in terpenoid structures. iff.com For example, A. niger has been used to transform menthol (B31143) into cis-p-menthan-7-ol. While direct conversion to this compound is not explicitly detailed in the provided context, the known metabolic capabilities of this fungus make it a potential candidate for such transformations.

Penicillium sp. : Species of Penicillium are also capable of transforming terpenes. For instance, Penicillium digitatum has been shown to be an efficient biocatalyst for the conversion of (R)-(+)-limonene into α-terpineol with high regioselectivity. nih.gov Another study demonstrated the biotransformation of menthol by a Penicillium species into limonene (B3431351), p-cymene, and gamma-terpinene.

Conversion of Natural Terpenes into this compound

The biotransformation of naturally abundant and relatively inexpensive terpenes into more valuable compounds like this compound is a significant area of research. As mentioned, Pseudomonas putida can convert myrcene into cis-β-dihydroterpineol. mdpi.com This demonstrates a direct microbial pathway from a natural terpene to a this compound isomer.

Other related transformations include the conversion of α-pinene to α-terpineol by the fungus Absidia corulea and the white rot fungus Polyporus brumalis. nih.gov While these processes yield α-terpineol, they highlight the potential for microbial systems to hydrate (B1144303) the double bond of common terpenes, a key step that could potentially be followed by hydrogenation activity within the same or another microorganism to produce this compound.

Enzymatic Esterification and Biocatalytic Approaches

Enzymatic esterification, often catalyzed by lipases, is a powerful tool for synthesizing esters from alcohols like this compound. This method offers high selectivity and operates under mild conditions. nih.govresearchgate.net Dihydroterpinyl acetate, an ester of this compound, is a known fragrance ingredient synthesized from this compound and acetic anhydride (B1165640). nih.gov

The enzymatic synthesis of the structurally similar terpinyl acetate from α-terpineol has been successfully demonstrated. foreverest.net In this process, various lipases, such as those from Candida rugosa, were used to catalyze the esterification of α-terpineol with acetic anhydride in supercritical carbon dioxide, achieving a conversion of 53.0%. foreverest.net Similar enzymatic approaches are applied to other terpenols like geraniol (B1671447) and citronellol (B86348) to produce their respective esters with high yields. nih.gov These examples strongly suggest the feasibility of using lipase-catalyzed esterification for the production of this compound esters, such as dihydroterpinyl acetate, by reacting this compound with an appropriate acyl donor.

Multi-step Organic Synthesis from Simpler Precursors

The industrial production of this compound is typically achieved through the catalytic hydrogenation of α-terpineol. chemicalbook.comforeverest.net The α-terpineol itself is a readily available monoterpenoid alcohol, which can be synthesized from more fundamental and naturally abundant precursors like α-pinene and limonene, major components of turpentine (B1165885) and citrus essential oils, respectively. researchgate.netgoogle.com

Synthesis from α-Pinene:

A common route to α-terpineol involves the acid-catalyzed hydration of α-pinene. ugm.ac.id This process is often carried out in a two-step method involving hydration and dehydration, or through a direct one-step hydration. google.com Various catalytic systems have been developed to optimize the conversion of α-pinene and the selectivity for α-terpineol. For instance, ternary composite catalysts composed of α-hydroxy acids (like citric acid), phosphoric acid, and acetic acid have been shown to be effective. nih.govmdpi.com Under optimal conditions (a specific mass ratio of reagents, a reaction temperature of 70°C, and a reaction time of 12-15 hours), conversions of α-pinene can reach 96%, with a selectivity for α-terpineol of 48.1%. nih.govmdpi.com Another approach utilizes a TCA/Y-Zeolite catalyst, which can achieve a 66% conversion of α-pinene with 55% selectivity for α-terpineol in just 10 minutes. ugm.ac.id

The general reaction scheme is as follows: α-Pinene + H₂O (in the presence of an acid catalyst) → α-Terpineol

Synthesis from Limonene:

The reaction can be summarized as:

d-Limonene + Trifluoroacetic Acid → α-Terpinyl Trifluoroacetate (B77799)

α-Terpinyl Trifluoroacetate + H₂O (hydrolysis) → d-α-Terpineol

Hydrogenation to this compound:

Once α-terpineol is obtained, the final step is a hydrogenation reaction to produce this compound. This is typically accomplished using a catalyst. Common catalysts include Raney nickel and platinum. chemicalbook.comgoogle.com The use of a titanium-salt-modified Raney nickel catalyst under mild conditions has been shown to decrease side reactions and achieve yields between 98.0% and 98.6%. google.com Another method employs a highly porous cellular catalyst made of α-alumina with a γ-alumina substrate and a palladium component, achieving yields of 90-95% at temperatures of 60-80°C and an initial hydrogen pressure of 1.8-2.0 MPa. google.com The use of a platinum catalyst can lead to a fairly pure trans-dihydroterpineol. chemicalbook.com

The reaction is: α-Terpineol + H₂ (in the presence of a catalyst) → this compound

Table 1: Comparison of Catalytic Systems for α-Terpineol Synthesis

| Precursor | Catalyst System | Conversion (%) | Selectivity for α-Terpineol (%) | Reference |

|---|---|---|---|---|

| α-Pinene | α-Hydroxy Acids / Phosphoric Acid / Acetic Acid | 96 | 48.1 | nih.gov, mdpi.com |

| α-Pinene | TCA/Y-Zeolite | 66 | 55 | ugm.ac.id |

| Limonene | Activated Carbon / ZnSO₄ / H₃PO₄ | 99 | >65 | google.com |

| Limonene | Trifluoroacetic Acid (followed by hydrolysis) | - | - (76% overall yield) | researchgate.net |

Side Reactions and Byproduct Formation in this compound Synthesis

During the acid-catalyzed hydration of α-pinene to form α-terpineol, the reaction mixture can become quite complex. The acidic conditions and the presence of carbocation intermediates can promote isomerization and other hydration reactions, yielding a range of monoterpene hydrocarbons and other alcohols. ugm.ac.id Common byproducts identified in this step include camphene (B42988), limonene, and terpinolene. ugm.ac.id

In the subsequent hydrogenation of terpineol to this compound, side reactions can also occur. If the reaction conditions, such as temperature and pressure, are too high, terpineol can undergo dehydration. google.com The choice of catalyst and reaction conditions is crucial to minimize these unwanted pathways. A method using a titanium-salt-modified Raney nickel catalyst was developed specifically to reduce the probability of such side reactions. google.com

Another documented pathway for this compound synthesis involves heating menthol and terpineol with a catalyst, which is noted to produce menthone as a significant byproduct. chemicalbook.com

Table 2: Major Byproducts in this compound Synthesis Pathways

| Synthesis Step | Precursor(s) | Reaction Condition / Catalyst | Major Byproduct(s) | Reference |

|---|---|---|---|---|

| Precursor Synthesis | α-Pinene | Acid Hydration | Camphene, Limonene, Terpinolene | ugm.ac.id |

| Hydrogenation | Terpineol | High Temperature / Pressure | Dehydration Products | google.com |

| Alternative Synthesis | Menthol, Terpineol | Heat, Catalyst | Menthone | chemicalbook.com |

Advanced Mechanistic Studies of this compound Reactions

Understanding the detailed reaction mechanisms, including the transient species and energy landscapes, is fundamental to optimizing the synthesis of this compound.

The multi-step synthesis of this compound proceeds through several key reactive intermediates. In the synthesis of the α-terpineol precursor from α-pinene, the mechanism involves the formation of a carbocation. The reaction is initiated when a proton from the acid catalyst attacks the double bond of α-pinene, creating a carbocation intermediate. ugm.ac.id This electrophilic species is then attacked by water. The stability and subsequent rearrangement of this carbocation are critical factors influencing the product distribution, including the formation of byproducts like camphene and limonene. ugm.ac.id

In some synthesis routes, a more stable intermediate is intentionally formed to improve selectivity. For example, the reaction of α-pinene with a combination of α-hydroxy acids, phosphoric acid, and acetic acid proceeds through the hydrolysis of an intermediate terpinyl acetate to yield terpineol. nih.govmdpi.com Similarly, the synthesis from d-limonene using trifluoroacetic acid explicitly proceeds via an isolable α-terpinyl trifluoroacetate intermediate, which is then hydrolyzed in a separate step. researchgate.net These two-step approaches, which "trap" the reactive intermediate as a more stable ester, can offer better control over the reaction compared to direct hydration.

Computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as a powerful tool for investigating the mechanisms of complex organic reactions. mdpi.com These methods allow for the detailed study of reaction profiles, including the structures and energies of reactants, transition states, intermediates, and products. nih.gov By calculating the energy barriers associated with different potential pathways, researchers can predict reaction rates, reactivity, and selectivity. nih.gov

While specific computational studies focusing exclusively on the hydrogenation of terpineol or its synthesis from pinene and limonene were not detailed in the consulted resources, the principles of computational chemistry are widely applied to understand similar catalytic and cycloaddition reactions. mdpi.comnih.govrsc.org For a reaction like the acid-catalyzed hydration of α-pinene, computational analysis could:

Map the potential energy surface for the reaction.

Determine the relative stabilities of different possible carbocation intermediates.

Calculate the activation energies for the formation of α-terpineol versus byproduct formation (e.g., limonene, camphene).

Elucidate the precise role of the catalyst in stabilizing transition states.

Such computational insights are invaluable for rationally designing more efficient and selective catalysts and for optimizing reaction conditions to favor the desired product, this compound, over unwanted byproducts. mdpi.com

Stereochemistry and Isomerism of Dihydroterpineol

Structural Features and Chiral Centers

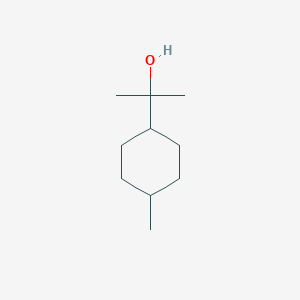

Dihydroterpineol (p-menthan-8-ol) is based on the p-menthane (B155814) backbone, a cyclohexane (B81311) ring with a methyl group and a (2-methyl)-propyl group benchchem.com. The core structure is 2-(4-methylcyclohexyl)propan-2-ol uni.lu.

The presence of asymmetric centers within the molecule leads to the existence of stereoisomers. This compound contains at least two chiral centers: one at the carbon atom in the cyclohexane ring bearing the methyl group (C1 in the p-menthane numbering) and another at the carbon atom in the ring bearing the isopropyl alcohol group (C4 in the p-menthane numbering). Additionally, the carbon atom in the isopropyl group attached to the hydroxyl group is bonded to two identical methyl groups, so it is not a chiral center. Thus, the stereoisomerism arises from the relative orientation of the substituents on the cyclohexane ring. This can lead to cis and trans isomers relative to the plane of the cyclohexane ring nist.gov. Each of these diastereomers can also exist as enantiomers if the molecule is chiral.

Separation and Characterization of Stereoisomers

The separation and characterization of this compound stereoisomers are essential for understanding their individual properties and applications. Due to the similarities in chemical properties among isomers, chromatographic techniques are typically employed for separation. High-Performance Liquid Chromatography (HPLC) is a recommended method for purity assessment and can be particularly useful for isolating stereoisomers benchchem.com. Capillary gas chromatography, especially with stationary phases exhibiting isomeric selectivity, can also be used for separating positional and cis-trans isomers, as well as diastereoisomeric hydrocarbons vurup.sk.

Characterization of the separated stereoisomers can be achieved through various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the structural environment of hydrogen and carbon atoms, aiding in distinguishing between different isomers benchchem.com. Mass spectrometry (MS) validates the molecular weight and provides fragmentation patterns that can help in identification benchchem.com. Infrared (IR) spectroscopy identifies functional groups, such as the hydroxyl group in this compound benchchem.com. For definitive stereochemical assignment, particularly for obtaining absolute configurations, X-ray crystallography can be employed, although it requires high-purity crystals benchchem.com. Comparing optical rotation values with literature data can also help in confirming the identity and purity of enantiomers benchchem.com.

Influence of Stereochemistry on Biological Activity and Applications

Stereochemistry can significantly influence the biological activity of chiral molecules solubilityofthings.comnih.govmichberk.com. Different stereoisomers can interact differently with biological targets such as enzymes or receptors, leading to variations in potency, efficacy, and even safety profiles solubilityofthings.comnih.gov. While the provided search results touch upon the biological activities of this compound as a whole (such as antioxidant, anti-inflammatory, and antimicrobial properties), specific detailed research findings directly linking the stereochemistry of this compound isomers to differential biological activities or applications are not extensively detailed in the provided snippets. However, the general principle in chemistry and pharmacology is that stereoisomers of a compound can exhibit distinct biological effects solubilityofthings.comnih.govmichberk.com. This suggests that the different stereoisomers of this compound could potentially have varying degrees of activity in its reported applications, such as in fragrances or as a bronchodilator lookchem.comguidechem.com. The scent profile, which is crucial for its use in fragrances, could also be influenced by the specific isomer composition.

Chiral Analysis Methodologies (e.g., Chiral HPLC, Circular Dichroism, X-ray Crystallography)

Analyzing the stereochemical composition of this compound requires specific chiral analysis methodologies. Several techniques are available:

Chiral HPLC: High-Performance Liquid Chromatography using a chiral stationary phase is a common and effective method for resolving enantiomers benchchem.comresearchgate.net. This technique separates stereoisomers based on their differential interactions with the chiral stationary phase. Coupling chiral HPLC with detectors like polarimeters or circular dichroism detectors can provide additional information about the optical activity of the separated components benchchem.comresearchgate.net.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is valuable for determining the presence of chirality and can provide information about the absolute configuration of chiral centers, particularly when combined with computational methods benchchem.comresearchgate.net. Vibrational Circular Dichroism (VCD) is a related technique that analyzes the stereochemistry of chiral molecules in solution by examining their vibrational spectra researchgate.net.

X-ray Crystallography: This technique provides a definitive method for determining the three-dimensional structure of a molecule, including the absolute configuration of chiral centers benchchem.com. However, it requires the compound to form suitable crystals benchchem.com.

Mass Spectrometry (MS)-based approaches: While not directly separating isomers in all cases, some MS-based techniques, particularly tandem mass spectrometry (MS/MS) coupled with chiral selectors or ion mobility spectrometry, can be used for chiral analysis by observing differential fragmentation patterns or mobility of complexes formed with chiral reference compounds polyu.edu.hk.

These methodologies are crucial for quality control and research involving this compound, particularly when specific stereoisomers are desired for particular applications.

Biochemical Interactions and Biological Activity of Dihydroterpineol

Mechanism of Action and Cellular Effects

Detailed research specifically elucidating the mechanism of action and cellular effects of dihydroterpineol is limited. However, insights can be drawn from the well-documented activities of its structural analog, α-terpineol, and other monoterpenoid alcohols.

Interaction with Enzymes, Proteins, and Biomolecules

Direct studies on the interaction of this compound with specific enzymes and proteins are not extensively available in current scientific literature. It is hypothesized that, like other terpenes, its lipophilic nature facilitates interaction with cellular structures, particularly the cell membranes of microorganisms. The phenolic diterpene totarol, for instance, has been shown to inhibit the activity of multidrug efflux pumps in Staphylococcus aureus, a mechanism that could potentially be shared by other terpenes. nih.gov The primary mode of action for many terpenes is believed to be the disruption of the cell membrane's structural integrity and function.

Biochemical Pathways and Metabolic Reactions

The specific biochemical pathways directly influenced by this compound have not been fully characterized. In plants, the biosynthesis of terpenes follows complex routes, primarily the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways. nih.gov this compound itself is commercially produced through the hydrogenation of α-terpineol. foreverest.net The metabolic fate of this compound within biological systems is an area that requires further investigation. The metabolism of related terpenes can involve hydroxylation and subsequent conjugation, but specific metabolic reactions for this compound have not been detailed.

Antimicrobial Properties

The antimicrobial potential of this compound is inferred from studies on closely related terpenes, which have demonstrated efficacy against a range of pathogenic microorganisms.

Efficacy against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

While specific studies on this compound are scarce, research on α-terpineol provides valuable insights. α-Terpineol has shown notable antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). koreascience.kr It is believed to act by disrupting the bacterial cell membrane, leading to morphological changes and eventual cell death. nih.gov Studies on Escherichia coli have also demonstrated that α-terpineol can induce significant morphostructural alterations, indicating a direct action on the bacterial cells. nih.govresearchgate.net One study reported that α-terpineol exhibited strong antibacterial activity against S. aureus with a Minimum Inhibitory Concentration (MIC) of 1.56 μL/mL. nih.gov

Efficacy against Fungal Strains (e.g., Candida albicans)

The antifungal properties of various monoterpenes against Candida albicans have been documented. nih.govnih.govmdpi.com For instance, α-terpineol, in combination with cinnamaldehyde, has been shown to inhibit the growth of planktonic cultures of C. albicans. researchgate.netrsdjournal.org The mechanism is likely similar to its antibacterial action, involving the disruption of the fungal cell membrane. While direct data for this compound is not available, the performance of its parent compound suggests potential antifungal activity.

Minimal Inhibitory Concentrations (MICs)

Specific Minimal Inhibitory Concentration (MIC) values for this compound against Staphylococcus aureus, Escherichia coli, and Candida albicans are not readily found in the reviewed scientific literature. However, the MIC values for the closely related compound, α-terpineol, have been reported and are presented below for comparative purposes.

Table 1: Reported MIC Values for α-Terpineol against Selected Microorganisms

| Microorganism | MIC Value | Reference |

|---|---|---|

| Escherichia coli | 0.78 μL/mL | nih.gov |

| Staphylococcus aureus | 1.56 μL/mL | nih.gov |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | 6.4 mg/mL | koreascience.kr |

| Candida albicans | Not specified | researchgate.netrsdjournal.org |

It is important to note that these values are for α-terpineol and may not be directly extrapolated to this compound. Further research is necessary to determine the precise antimicrobial efficacy of this compound.

Potential as a Natural Preservative

This compound has demonstrated antimicrobial properties that position it as a compound of interest for preservation. Studies have indicated that this compound possesses activity against certain bacteria and fungi, making it a viable component in formulations designed to inhibit microbial proliferation smolecule.com. The broader class of terpene compounds, to which this compound belongs, is utilized in the food industry for antimicrobial purposes researchgate.net.

The inclusion of this compound in patented inventions further supports its preservative potential. It has been listed as a component within a "broad spectrum natural preservative composition" and other "natural preservative compositions" google.comgoogle.com. The presence of terpenoids in natural extracts, such as those from pine cones, has been linked to antifungal activity, suggesting that these compounds are potential natural preservatives researchgate.net. Research into essential oils containing this compound has shown significant antimicrobial effects, reinforcing their possible application in food preservation researchgate.net.

Anti-inflammatory Effects

Preliminary research suggests that this compound possesses anti-inflammatory properties smolecule.com. This activity has been primarily investigated through studies of essential oils in which this compound is a constituent. For instance, this compound has been identified as a component in the plant Trattinnickia rhoifolia, which is used in traditional medicine as an anti-inflammatory agent mdpi.com.

The anti-inflammatory action of this compound has been linked to the modulation of key signaling molecules in the inflammatory cascade. A study on the essential oil of Citri Reticulatae Pericarpium, which contains this compound, demonstrated a significant reduction in the production of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophage-like cells nih.gov. While D-Limonene was the major component, the activity was attributed to the complex mixture of the essential oil nih.gov. Furthermore, a group of compounds from Trattinnickia rhoifolia that includes this compound was associated with the inhibition of nitric oxide production, a key mediator in inflammation mdpi.com.

The anti-inflammatory effects of essential oils containing this compound have been shown to be dose-dependent. In the study of Citri Reticulatae Pericarpium essential oil, the inhibition of TNF-α and IL-6 in LPS-stimulated cells occurred in a dose-dependent fashion at concentrations of 12.5, 25, and 50 μg/mL nih.gov. Similarly, an in vivo study using a carrageenan-induced rat paw edema model found that an essential oil mixture containing β-dihydroterpineol inhibited edema in a dose-dependent manner mdpi.com.

| Study Focus | Source Material | Key Findings | Model System |

| Cytokine Inhibition | Essential Oil of Citri Reticulatae Pericarpium (contains this compound) | Showed significant, dose-dependent inhibition of TNF-α and IL-6 production. nih.gov | In vitro (LPS-stimulated RAW 264.7 cells) |

| Edema Inhibition | Essential Oil Mixture (contains β-dihydroterpineol) | Demonstrated dose-dependent inhibition of carrageenan-induced paw edema. mdpi.com | In vivo (Rat model) |

| Nitric Oxide Inhibition | Extract from Trattinnickia rhoifolia (contains this compound) | Associated with the inhibition of nitric oxide production. mdpi.com | N/A (Review of Bioactivities) |

Antioxidant Activity and Protection Against Oxidative Stress

This compound is a component of various plant essential oils that have been evaluated for their antioxidant capabilities. The essential oil of Thymus algeriensis, containing β-dihydroterpineol, was assessed for its ability to scavenge the free radical DPPH, showing an IC50 value of 67.85 ± 1.21 μg/mL, though this was less effective than the reference antioxidant BHT (IC50 of 6.16 ± 0.28 μg/mL) mdpi.com.

Similarly, volatile oils from Lonicerae Flos and essential oils from Artemisia herba-alba, both of which contain this compound, have been tested for their radical-scavenging activity using DPPH and ABTS assays researchgate.netoup.com. These studies contribute to a body of evidence suggesting that essential oils with this compound as a constituent can exert antioxidant effects, which are often attributed to the synergistic action of their various components researchgate.net.

Insect Repellent Properties

This compound has been clearly identified as an effective insect repellent smolecule.com. Its efficacy is noted particularly against mosquitoes, which has led to its incorporation into personal care products designed for insect repellency smolecule.com. Beyond personal use, its repellent characteristics make it a valuable compound in agricultural settings for pest control smolecule.com. The traditional use of plants like Trattinnickia rhoifolia, which contains this compound, as repellents further corroborates these findings mdpi.com. An insect repellent handbook also lists this compound among other terpene-based repellent compounds aiu.edu.

Pharmacological Investigations and Potential Therapeutic Applications

The pharmacological profile of this compound extends beyond its specific anti-inflammatory and repellent effects. Its established antimicrobial properties are foundational to its use in preservative and cosmetic formulations smolecule.com. The compound is listed with known anti-inflammatory and analgesic properties in reviews of plant secondary metabolites mdpi.com. In vivo research on essential oils containing β-dihydroterpineol has substantiated these effects, demonstrating significant anti-inflammatory and analgesic activity in animal models mdpi.com. The combination of these biological activities suggests a potential for this compound in the development of therapeutic applications, leveraging its efficacy and natural origin.

| Investigated Property | Summary of Findings and Applications | Supporting Sources |

| Antimicrobial | Possesses activity against bacteria and fungi; used in preservative and cosmetic formulations to prevent microbial growth. | smolecule.comresearchgate.net |

| Insect Repellent | Identified as an effective repellent against mosquitoes; used in personal care products and for agricultural pest control. | smolecule.commdpi.com |

| Anti-inflammatory | Preliminary research and studies on essential oils containing the compound show inhibition of pro-inflammatory mediators. | smolecule.commdpi.comnih.govmdpi.com |

| Analgesic | Essential oils containing this compound have demonstrated analgesic effects in in vivo models. | mdpi.commdpi.com |

| Antioxidant | As a component of various essential oils, it contributes to their overall antioxidant capacity. | mdpi.comresearchgate.netoup.com |

Dermatological Applications (e.g., Eczema, Psoriasis)

While direct clinical studies on this compound for specific dermatological conditions like eczema and psoriasis are limited, research into related terpene compounds suggests potential anti-inflammatory and skin-soothing properties. For instance, studies on α-terpineol, a closely related monoterpene, have demonstrated its anti-inflammatory effects, which are relevant to the pathogenesis of inflammatory skin diseases. nih.gov Hydrogel formulations containing α-terpineol have been shown to possess anti-inflammatory and antimicrobial properties, suggesting their potential utility in skin regeneration and the management of skin disorders. nih.gov

The anti-inflammatory action of such compounds is often attributed to their ability to modulate the production of inflammatory mediators. Given the structural similarity, it is plausible that this compound may exhibit similar effects, warranting further investigation for its potential use in dermatological preparations aimed at alleviating symptoms of eczema and psoriasis. The development of novel drug delivery systems, such as hydrogels, could enhance the topical application and efficacy of these lipophilic compounds. nih.gov

Table 1: Research Highlights on Terpenoids in Dermatology

| Compound | Study Focus | Key Findings | Potential Relevance |

|---|---|---|---|

| α-Terpineol | Hydrogel for skin regeneration | Anti-inflammatory, antimicrobial, antioxidant properties. nih.gov | Suggests potential for related compounds like this compound in treating inflammatory skin conditions. |

Oncological Research

The potential of terpenoids as anticancer agents has been an active area of research. nih.gov While studies specifically focusing on this compound are not abundant, research on its isomers, such as γ-terpineol, provides insights into the potential anti-cancer mechanisms of this class of compounds.

One study investigated the effects of γ-terpineol on human liver cancer BEL-7402 cells. The findings indicated that γ-terpineol significantly inhibited cell proliferation in a dose-dependent manner. nih.gov Morphological changes associated with apoptosis, including cell shrinkage and nuclear chromatin condensation, were observed in the cancer cells following treatment with γ-terpineol. nih.gov The study suggested that the anticancer mechanism of γ-terpineol involves the induction of apoptosis, thereby suppressing tumor cell growth. nih.gov

Table 2: In Vitro Effects of γ-Terpineol on BEL-7402 Liver Cancer Cells

| Concentration of γ-terpineol (µg/mL) | Inhibition Rate (%) after 48h |

|---|---|

| 40 | 8.87 |

| 80 | 11.99 |

| 160 | 26.62 |

| 320 | 49.68 |

| 640 | 69.16 |

Data sourced from a study on the effect of γ-terpineol on human liver cancer cells. nih.gov

These findings suggest that terpineol (B192494) isomers may possess valuable anticancer properties. Further research is necessary to elucidate the specific effects of this compound on various cancer cell lines and to understand its mechanism of action.

Respiratory Conditions (e.g., Asthma, Bronchitis)

Dihydro-α-terpineol has been identified as a bronchodilator used in the treatment of respiratory conditions such as asthma and bronchitis. chemicalbook.com Bronchodilators are medications that relax the muscles surrounding the airways (bronchi), allowing them to widen and thereby making breathing easier. clevelandclinic.org This action helps to alleviate the symptoms of obstructive lung diseases, which are characterized by narrowed airways. chemicalbook.com

The mechanism of action for many natural bronchodilators involves the relaxation of the bronchial smooth muscle. While the specific pathways through which this compound exerts its effects are not extensively detailed in publicly available research, its classification as a bronchodilator points to its potential utility in managing the symptoms of asthma and bronchitis. chemicalbook.com

Pain Management (Analgesic Properties)

Dihydro-α-terpineol is also recognized as an analgesic agent, suggesting its potential application in pain management. chemicalbook.com While direct, in-depth studies on the analgesic mechanisms of this compound are limited, research on the closely related compound, α-terpineol, provides significant insights.

Studies on α-terpineol have demonstrated its ability to reduce neuropathic pain by attenuating mechanical and cold allodynia, as well as hyperalgesia in animal models. preprints.orgnih.gov The analgesic effect of α-terpineol is thought to be mediated through the suppression of spinal microglial cells and a reduction in the levels of pro-inflammatory cytokines such as IL-1β and TNF-α. preprints.orgnih.gov

Table 3: Analgesic Effects of α-Terpineol in a Neuropathic Pain Model

| Treatment Group | Effect on Mechanical Allodynia | Effect on Cold Allodynia | Effect on Hyperalgesia |

|---|---|---|---|

| α-terpineol (50 mg/kg) | Significant attenuation preprints.org | Significant attenuation preprints.org | Significant attenuation preprints.org |

| α-terpineol (100 mg/kg) | Significant attenuation preprints.org | Significant attenuation preprints.org | Significant attenuation preprints.org |

Based on findings from a study on α-terpineol in a rat model of neuropathic pain. preprints.org

Given the structural similarity between α-terpineol and this compound, it is plausible that this compound may share similar analgesic mechanisms, acting on inflammatory pathways to alleviate pain.

Addressing Contradictions in Reported Biological Activity Data

The body of research on this compound and its related compounds is still emerging, and as with many natural products, variations in study outcomes can occur. These discrepancies can arise from a variety of factors, including differences in the purity of the compound, the experimental models used, and the specific isomers being investigated.

Systematic Reviews and Meta-analyses

To date, there is a lack of comprehensive systematic reviews and meta-analyses focused specifically on the biological activities of this compound. Such reviews are crucial for synthesizing the existing evidence, identifying patterns, and highlighting areas where research is lacking or where findings are inconsistent. nih.gov A systematic approach would help to clarify the therapeutic potential of this compound and provide a more robust basis for future research and potential clinical applications. For complex classes of compounds like terpenoids, reviews are essential to understand the broad spectrum of their pharmacological effects. nih.govmdpi.com

Standardized Protocols and Controls in In Vitro and In Vivo Studies

The use of standardized protocols and rigorous controls is fundamental to ensuring the reproducibility and reliability of research findings in both in vitro and in vivo studies. For a compound like this compound, this includes the precise characterization of the isomer and its purity, as different isomers can exhibit different biological activities. researchgate.net

In vitro studies should employ well-characterized cell lines and standardized assays to assess biological effects. nih.gov Similarly, in vivo studies require carefully designed protocols with appropriate animal models, control groups, and clearly defined endpoints to accurately evaluate the compound's efficacy and mechanisms of action. preprints.orgnih.gov Adherence to such standards will be critical in building a clear and consistent picture of the biological activities of this compound and resolving any potential contradictions in the data.

Applications of Dihydroterpineol in Advanced Materials and Chemical Engineering

Role as a Chemical Intermediate

Dihydroterpineol is utilized as a chemical intermediate in various chemical processes. benchchem.com It can be synthesized from alpha-pinene (B124742) using various catalysts, achieving high conversion rates and selectivity for terpineol (B192494) derivatives. benchchem.com Studies have reported its synthesis from alpha-pinene with citric acid as a catalyst, demonstrating effectiveness in producing high yields under optimized conditions. benchchem.com this compound is obtained by the hydrogenation of terpineol. nipponterpene.co.jpnipponterpene.co.jpforeverest.net

Solvent Applications in Specialized Pastes

This compound serves as a solvent in the formulation of various specialized pastes due to its stability and low volatility. benchchem.combuychemjapan.com Its use in these applications contributes to the efficiency and effectiveness of manufacturing processes. smolecule.com

Conductive Pastes

This compound is used as a solvent for conductive pastes. benchchem.combuychemjapan.comnipponterpene.co.jpnipponterpene.co.jpforeverest.net It enhances the performance of conductive pastes used in electronic components, contributing to improved conductivity and adhesion properties. benchchem.com Conductive pastes typically consist of a conductive filler (such as metal powder), an organic binder, and a solvent. mdpi.com this compound is often used as an organic solvent in the organic vehicle component of conductive pastes, particularly for internal electrodes in multilayer ceramic capacitors (MLCCs). google.comgoogle.com Its stability in viscosity over time makes it suitable for conductive pastes, especially those containing nickel alloy conductive powder which can be prone to viscosity changes. google.com Compared to terpineol, which can dissolve organic binders in ceramic green sheets causing "sheet attack," this compound is noted for being hard to provide this chemical attack. google.comgoogle.com

Glass/Metal Pastes

This compound is utilized as a solvent for glass/metal pastes. benchchem.combuychemjapan.comnipponterpene.co.jp

Sintering Binders

This compound is used as a solvent for sintering binders. benchchem.combuychemjapan.comnipponterpene.co.jp

Solder Pastes

This compound serves as a solvent for solder pastes. benchchem.combuychemjapan.comnipponterpene.co.jp Solder pastes contain components such as a base resin, an additive, and a solvent, and this compound can be included as a solvent. google.com

Applications in Electronics Manufacturing

In electronics manufacturing, this compound is valued for its role as a solvent in various processes. benchchem.comsmolecule.com It is used as a solvent for conductive pastes and as a binder solvent in the formulation of electronic materials, aiding in maintaining material integrity during processing. benchchem.com this compound is used for thick film paste and in the manufacturing of MLCCs. foreverest.net Its stability and high viscosity are useful for vehicle components in electronics manufacturing applications. nipponterpene.co.jpnipponterpene.co.jp

Screen-Printing Inks for Thick Film Electrodes (e.g., Ni, Ag Pastes)

In the context of screen-printing inks for thick film electrodes, this compound serves as a key component of the organic vehicle. This vehicle disperses the conductive powders (such as Ni or Ag) and provides the necessary rheological properties for the paste to be successfully screen-printed. mdpi.comresearchgate.net For instance, in the development of LTCC silver pastes for fine-line screen-printing, the organic vehicle composition, including the solvent mixture, is optimized to achieve desired volatility, viscosity, and pseudoplasticity. mdpi.comresearchgate.net While alpha-terpineol (B3430122) is often mentioned in this context, this compound is also noted as a suitable solvent for conductive pastes, glass/metal pastes, sintering binders, and solder pastes. smolecule.comgoogle.com The use of specific solvents and binders is critical in controlling the rheological behavior and achieving high-resolution screen printing. mdpi.com

Dispersion Stability in Non-Aqueous Systems

This compound plays a role in the dispersion stability of particles in non-aqueous systems, which is essential for formulating homogeneous pastes for applications like screen printing. The dispersion state of particles in a suspension directly impacts the resulting microstructure of the printed film. bwise.kr In non-aqueous systems, dispersants are commonly added to provide stability, often based on steric hindrance. bwise.kr Studies have investigated the dispersion stability of particles, such as nickel, in this compound with the addition of various dispersants. bwise.kr Effective dispersion is crucial for preventing agglomeration and ensuring the quality of the printed layer. bwise.kr this compound has been identified as a solvent in which silver nanoparticles can be dispersed at high concentrations, contributing to the dispersion stability of conductive silver pastes and slurries. mitsuboshi.commitsuboshi.com

Use in Thermoelectric Material Fabrication (e.g., Bismuth-Telluride-Based Alloys)

While the provided search results extensively cover this compound's use in screen printing and as a solvent, direct information specifically detailing its use in the fabrication of thermoelectric materials, such as bismuth-telluride-based alloys, was not prominently found within the context of the conducted searches. The search results primarily focused on its applications in fragrances, cosmetics, and as a solvent in electronic pastes and organic synthesis.

Catalytic Role in Specific Organic Reactions

This compound itself is generally described as a valuable raw material or intermediate for organic synthesis rather than a catalyst. google.compatentguru.com Typical chemical reactions involving this compound are characteristic of alcohols, including oxidation, esterification, and dehydration, highlighting its versatility as a chemical intermediate. smolecule.com While the synthesis of terpineol (from which this compound is derived) can involve various catalysts, and this compound can be produced by catalytic hydrogenation of alpha-terpineol using catalysts like Raney nickel or palladium on carbon, this compound's role is typically that of a reactant or solvent in these processes, not the catalyst itself. smolecule.comgoogle.compatsnap.comgoogle.com

Sustainable Production and Environmental Considerations of Dihydroterpineol

Green Chemistry Principles in Dihydroterpineol Production

Green chemistry focuses on designing chemical products and processes that minimize or eliminate the use and generation of hazardous substances. solubilityofthings.com Applying green chemistry principles to this compound production involves strategies aimed at reducing waste, improving energy efficiency, and using safer chemicals and solvents. solubilityofthings.comaarf.asiaijset.in This approach not only lowers disposal costs and diminishes environmental pollution but also enhances product safety and compliance with regulations. solubilityofthings.com Key innovations in green chemistry relevant to chemical production include the development of green solvents and the utilization of bioremediation techniques for waste management. solubilityofthings.com

Renewable Feedstocks and Biotransformation for Sustainable Synthesis